N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a chloro-dimethylphenyl group, and a sulfanylacetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps
Preparation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of Chloro-Dimethylphenyl Group: The chloro-dimethylphenyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-4,6-dimethylphenyl chloride.
Formation of Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a reaction between the intermediate compound and a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial-scale production may require the development of purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares a similar chloro-phenyl structure but lacks the thienopyrimidine and sulfanylacetamide moieties.
Lemon Balm Compounds: While not structurally similar, lemon balm contains bioactive compounds with potential therapeutic properties.
Uniqueness
N-(2-chloro-4,6-dimethylphenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H22ClN3O2S2 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-6-7-25-20(27)17-13(4)14(5)29-19(17)24-21(25)28-10-16(26)23-18-12(3)8-11(2)9-15(18)22/h6,8-9H,1,7,10H2,2-5H3,(H,23,26) |
InChI Key |
RSFBQXSHUDDRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C)C |
Origin of Product |
United States |
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